1,4-Dihydro-1,4-methano-5,8-naphthalenediol
Overview
Description
1,4-Dihydro-1,4-methano-5,8-naphthalenediol is a chemical compound with the molecular formula C11H10O2 It is known for its unique structure, which includes a naphthalene core with additional methano and dihydro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydro-1,4-methano-5,8-naphthalenediol can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the naphthalene core. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydro-1,4-methano-5,8-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 1,4-naphthoquinone.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: It can undergo substitution reactions, such as amination to form 4-amino-1-naphthol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as ammonia (NH3) or methyl iodide (CH3I) can be used for substitution reactions.
Major Products
Oxidation: 1,4-naphthoquinone
Reduction: Various hydro derivatives
Substitution: 4-amino-1-naphthol, 4-methoxy-1-naphthol
Scientific Research Applications
1,4-Dihydro-1,4-methano-5,8-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydro-1,4-methano-5,8-naphthalenediol involves its ability to undergo various chemical transformations. For example, its oxidation to 1,4-naphthoquinone involves the transfer of electrons, which can interact with biological molecules and pathways. The compound’s unique structure allows it to participate in specific reactions that target molecular pathways involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxynaphthalene: Similar in structure but lacks the methano group.
1,4-Naphthoquinone: An oxidized form of the compound.
4-amino-1-naphthol: A derivative formed through substitution reactions.
Uniqueness
1,4-Dihydro-1,4-methano-5,8-naphthalenediol is unique due to its methano group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,12-13H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZMLJBZPCMYDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C(C=CC(=C23)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883949 | |
Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3090-47-9 | |
Record name | 1,4-Dihydro-1,4-methanonaphthalene-5,8-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3090-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003090479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Methanonaphthalene-5,8-diol, 1,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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